

2-Methoxy-6-methylpyrimidin-4(1H)-one chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-6-methylpyrimidin-4(1H)-one

Cat. No.: B1417434

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An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylpyrimidin-4(1H)-one

This guide provides a comprehensive technical overview of **2-Methoxy-6-methylpyrimidin-4(1H)-one**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its behavior and utility as a versatile chemical building block.

Introduction: The Pyrimidinone Core

Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry, forming the structural basis for a vast array of bioactive molecules, from antiviral drugs to herbicides.^[1] ^[2] **2-Methoxy-6-methylpyrimidin-4(1H)-one** (CAS No. 55996-28-6) is a key intermediate within this class. Its specific substitution pattern—a methoxy group at the 2-position, a methyl group at the 6-position, and a carbonyl at the 4-position—offers a unique combination of electronic and steric properties, making it a valuable scaffold for further chemical elaboration. This guide aims to consolidate the available technical data and provide a practical framework for its application in research settings.

Structural Elucidation and Physicochemical Properties

Tautomerism: The Keto-Enol Equilibrium

A fundamental characteristic of hydroxypyrimidines is their existence in tautomeric forms. **2-Methoxy-6-methylpyrimidin-4(1H)-one** primarily exists in the keto form, as indicated by its nomenclature. However, it is in equilibrium with its enol (or aromatic alcohol) tautomer, 2-methoxy-6-methylpyrimidin-4-ol. While the keto form is overwhelmingly favored in the solid state and most solution conditions, understanding this equilibrium is crucial, as the enol form can influence reactivity in certain chemical transformations.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Caption: Tautomeric equilibrium of the pyrimidinone ring.

Core Physicochemical Data

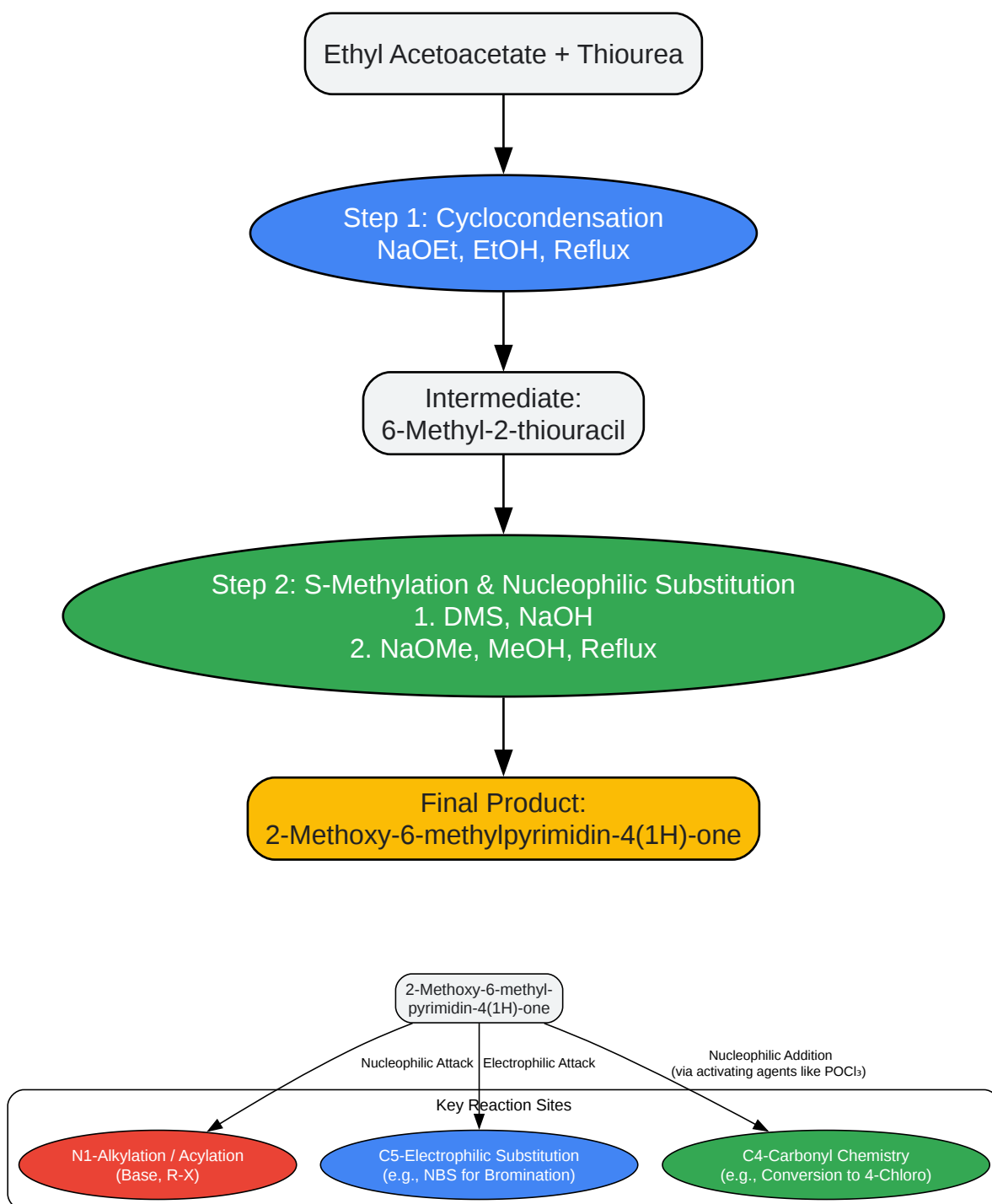
The physical properties of a compound are foundational to its handling, storage, and application in experimental workflows. The data below has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	55996-28-6	[5] [6] [7] [8]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[5] [6] [7]
Molecular Weight	140.14 g/mol	[5] [6] [7]
Appearance	White to off-white solid	[7] [9]
Melting Point	207-209 °C	[5] [7]
Boiling Point	203.0 ± 23.0 °C at 760 mmHg (Predicted)	[5] [7]
Density	1.25 ± 0.1 g/cm ³ (Predicted)	[5] [7]
pKa	8.67 ± 0.50 (Predicted)	[7]
LogP	0.49920	[5]

Synthesis and Manufacturing

The synthesis of substituted pyrimidinones is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the condensation of a three-carbon dielectrophile with a nucleophilic N-C-N fragment such as urea, thiourea, or guanidine.^[10]

A plausible and efficient laboratory-scale synthesis for **2-Methoxy-6-methylpyrimidin-4(1H)-one** would proceed via a two-step sequence starting from readily available reagents. This approach offers high yields and avoids harsh conditions.



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